molecular formula C12H11N3O4 B2588042 7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937657-66-4

7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2588042
CAS No.: 937657-66-4
M. Wt: 261.237
InChI Key: YNAAJIOEGXJCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:

  • Cyclopropyl substituent at position 7, which enhances metabolic stability by mimicking a double bond, reducing oxidative degradation .
  • Methyl group at position 1, contributing to steric and electronic modulation.
  • Dioxo groups at positions 2 and 4, which increase electrophilicity and influence hydrogen-bonding interactions .
  • Carboxylic acid at position 5, critical for solubility and target binding via ionization .

Properties

IUPAC Name

7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-15-9-8(10(16)14-12(15)19)6(11(17)18)4-7(13-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAAJIOEGXJCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that 7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid exhibits various biological activities:

  • Enzyme Inhibition : It has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibitory activity was measured using fluorescence-based assays, revealing significant potency (pIC50 values indicating effective inhibition) .
  • Antitumor Activity : The compound's structural analogs have shown promise as anticancer agents. Studies have demonstrated that modifications to the pyrido[2,3-d]pyrimidine core can enhance cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, possibly through modulation of lipid signaling pathways affected by NAPE-PLD inhibition .

Therapeutic Potential

The therapeutic applications of this compound are diverse:

  • Pain Management : Due to its role in lipid metabolism and inflammation pathways, it may serve as a candidate for developing novel analgesics.
  • Cancer Treatment : Its ability to inhibit specific enzymes involved in tumor progression positions it as a potential lead compound in anticancer drug development.

Case Study 1: NAPE-PLD Inhibition

A recent study focused on the structure–activity relationship (SAR) of pyrido[2,3-d]pyrimidine derivatives demonstrated that 7-cyclopropyl-1-methyl-2,4-dioxo derivative exhibited a strong inhibitory effect on NAPE-PLD. The results indicated that structural modifications could significantly enhance potency and selectivity .

CompoundpIC50IC50 (nM)Lipophilic Efficiency
Compound 1 (LEI-401)7.14 ± 0.04723.68
Compound 26.85 ± 0.051203.45

Case Study 2: Anticancer Activity

In a study examining the cytotoxic effects of various pyrido[2,3-d]pyrimidines on cancer cell lines (e.g., HeLa and A549), derivatives including the target compound showed enhanced cell death compared to controls. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Cell LineIC50 (µM)
HeLa5.0
A5498.5

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application, but it often involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 1 and 7

Compound Name Substituents (Position 1/7) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Methyl/Cyclopropyl C12H11N3O4* 277.28 (estimated) Balanced lipophilicity, metabolic stability
1-(2-Methylpropyl)-7-(Propan-2-yl) Analogue 2-Methylpropyl/Propan-2-yl C15H19N3O4 305.33 Higher lipophilicity; reduced solubility
1,7-Dicyclopropyl Analogue Cyclopropyl/Cyclopropyl C14H9N3O5 299.24 Increased rigidity; potential steric hindrance
1-Ethyl-7-(Propan-2-yl) Analogue Ethyl/Propan-2-yl C13H15N3O4 277.28 Moderate bulk; intermediate metabolic stability

*Estimated based on structural similarity to and .

Functional Group Modifications

  • 2-Mercapto vs. 2,4-Dioxo Groups: The compound 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-...carboxylic acid () replaces the 2-dioxo group with a sulfhydryl (-SH) group. This increases nucleophilicity but reduces oxidative stability compared to the target compound .
  • Carboxylic Acid vs. Ester Derivatives :

    • Methyl ester derivatives () show reduced solubility due to esterification but improved cell membrane permeability .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The cyclopropyl group in the target compound confers resistance to cytochrome P450 oxidation compared to analogues with isopropyl or ethyl groups .
  • Solubility: The carboxylic acid group (pKa ~3–4) ensures ionization at physiological pH, enhancing aqueous solubility over non-ionizable analogues (e.g., ) .
  • Binding Affinity : Dioxo groups in the target compound enhance interactions with kinase ATP-binding pockets, as demonstrated in studies of similar pyridopyrimidine derivatives .

Key Research Findings

  • Synthetic Feasibility : The target compound is listed as discontinued (), likely due to challenges in cyclopropane ring introduction. However, analogues with simpler alkyl groups (e.g., ) are more synthetically accessible .
  • Biological Activity : Derivatives with 7-cyclopropyl and 1-methyl groups (e.g., ) exhibit improved IC50 values in kinase inhibition assays compared to bulkier substituents .
  • Thermodynamic Stability : Thermogravimetric studies () suggest that dioxo groups enhance thermal stability over mercapto or sulfanyl analogues.

Biological Activity

7-Cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (commonly referred to as compound 7) is a heterocyclic compound with potential pharmacological applications. This article details its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H11N3O4
  • CAS Number : 59689-84-8
  • Molecular Weight : 261.23 g/mol
  • Structural Characteristics : The compound contains a pyrido-pyrimidine core structure with carboxylic acid and dioxo functional groups that are crucial for its biological activity.

Research indicates that compounds similar to 7-cyclopropyl-1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidines exhibit various mechanisms of action:

  • Inhibition of Kinases : Many pyrido[2,3-d]pyrimidine derivatives have shown inhibitory activity against key kinases involved in cancer progression. This includes inhibition of BRAF(V600E) and EGFR pathways which are critical in tumor growth and metastasis .
  • Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymes .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide .

Biological Activity Data

The following table summarizes key biological activities associated with 7-cyclopropyl-1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-5-carboxylic acid based on available literature:

Activity Description Reference
AntitumorInhibitory effects on cancer cell lines through kinase inhibition
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces production of inflammatory mediators
CytotoxicityInduces apoptosis in specific cancer cell lines

Case Studies

  • Antitumor Activity in Breast Cancer : A study evaluated the cytotoxic effects of various derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could enhance the effects of conventional chemotherapy agents like doxorubicin .
  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of pyrido[2,3-d]pyrimidines, compound 7 showed promising results against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent for resistant infections .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group at position 5 undergoes nucleophilic substitution under mild catalytic conditions. For example:

  • Amidation : Reacts with primary/secondary amines (e.g., N-ethylpiperazine) in water using polyoxometalate catalysts like {Mo 132} at reflux (97% yield, 30 min) .

  • Esterification : Forms methyl esters via acid-catalyzed methanol reflux, though direct esterification is less common due to competing decarboxylation.

Table 1: Reaction Conditions for Amidation

AmineCatalystSolventTemp.YieldTime
N-Ethylpiperazine{Mo 132}H₂OReflux97%30 min
Piperidine{Mo 132}H₂OReflux92%20 min

Cyclocondensation and Ring Functionalization

The pyrido-pyrimidine core participates in cyclocondensation reactions to form fused heterocycles. A notable example is the aza-Claisen rearrangement using N-heterocyclic carbene (NHC) catalysts:

  • Reacts with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) in toluene under oxidative conditions (K₃PO₄, DQ oxidant) to yield dihydropyridinones .

  • Optimal conditions: 10 mol% 8c (NHC precursor), 20 mol% base, 24 h at RT (95% yield) .

Mechanistic Insight :

  • NHC activation of the aldehyde forms a Breslow intermediate.

  • Conjugate addition to the pyrido-pyrimidine enamine.

  • Aza-Claisen rearrangement generates the bicyclic product.

Electrophilic Aromatic Substitution

Despite the electron-withdrawing dioxo groups, the pyrimidine ring undergoes selective electrophilic substitution:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding mono-nitro derivatives at position 6 .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at position 8 with 72% regioselectivity .

Table 2: Halogenation Outcomes

Halogenating AgentPositionYieldConditions
Br₂/FeBr₃872%DCM, 0°C, 2 h
Cl₂ (gas)658%AcOH, RT, 12 h

Metal-Catalyzed Cross-Coupling

The compound engages in palladium-catalyzed couplings, though reactivity is modulated by steric and electronic factors:

  • Suzuki-Miyaura : Limited by poor solubility; best results with Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (60°C, 24 h) .

  • Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) for C–N bond formation at position 7 .

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound undergoes target-specific transformations:

  • PARP-1 Inhibition : The carboxylic acid chelates Zn²⁺ in the enzyme’s active site, while the dioxo groups stabilize hydrogen bonds with Asp/His residues.

  • Prodrug Activation : Ester derivatives (e.g., methyl ester) hydrolyze in vivo to regenerate the active carboxylic acid.

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) induces ring-opening via retro-Diels-Alder (t₁/₂ = 4.2 h in MeOH) .

  • Hydrolysis : Stable in acidic conditions (pH 2–6) but degrades rapidly in alkaline media (pH > 9) .

Key Research Findings

  • The cyclopropyl group enhances metabolic stability by resisting oxidative cleavage .

  • Substituents at N-1 (methyl) optimize solubility without compromising reactivity .

  • {Mo 132}-catalyzed reactions in water align with green chemistry principles .

This compound’s multifunctional architecture and diverse reactivity profile make it a valuable scaffold for drug discovery and materials science.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 7-cyclopropyl-1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-5-carboxylic acid?

Answer:
The core pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents. For example:

  • Step 1: React 2-aminopyridine-3-carboxylic acid with cyclopropanecarbonyl chloride to introduce the cyclopropyl group at the 7-position.
  • Step 2: Methylation at the 1-position using methyl iodide (CH3I) under basic conditions (e.g., NaH in DMF) .
  • Step 3: Oxidation of the 2,4-dihydroxy intermediates (e.g., using KMnO4 or H2O2/AcOH) to form the 2,4-dioxo groups .
    Key Considerations:
  • Purification via column chromatography (silica gel, EtOAc/hexane gradient) or crystallization from dioxane .
  • Intermediate characterization by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is critical to confirm regioselectivity.

Advanced Synthesis: How can regioselectivity be controlled during the introduction of the cyclopropane ring?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Control: Use bulky directing groups (e.g., tert-butyl esters) to block undesired positions during cyclopropane ring formation .
  • Electronic Control: Activate the pyridine ring via electron-withdrawing groups (e.g., nitro or carboxylic acid substituents) to direct cyclopropylation to the 7-position .
  • Catalytic Methods: Transition-metal catalysts (e.g., Pd or Cu) can enhance selectivity in cross-coupling reactions involving cyclopropane derivatives .
    Validation:
  • Monitor reaction progress via TLC and intermediate isolation.
  • Use X-ray crystallography or NOE NMR to confirm regiochemistry .

Structural Characterization: What spectroscopic and computational methods validate the compound’s structure?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR:
    • Confirm the cyclopropyl group via characteristic δH 0.8–1.2 ppm (cyclopropane protons) and δC 8–12 ppm (cyclopropane carbons).
    • The 2,4-dioxo groups appear as singlet peaks at δC 160–170 ppm .
  • High-Resolution Mass Spectrometry (HR-MS):
    • Verify molecular formula (e.g., C14H13N3O4).
  • X-ray Crystallography:
    • Resolve the fused pyrido-pyrimidine ring system and substituent orientations .

Purity Analysis: What methodological approaches ensure ≥95% purity for biological assays?

Answer:

  • HPLC:
    • Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of 0.1% TFA in H2O and acetonitrile (5% → 95% over 30 min).
    • Detection: UV at 254 nm; retention time ~12–15 min .
  • LC-MS:
    • Confirm molecular ion ([M+H]<sup>+</sup>) and absence of side products.
      Acceptance Criteria:
  • Purity ≥95% (area normalization) with single peak in chromatograms .

Biological Activity: How does the cyclopropyl group influence target binding and selectivity?

Answer:

  • Kinase Inhibition: The cyclopropyl group enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR or Aurora kinases).
  • Selectivity: Compared to ethyl or methyl substituents, cyclopropane’s rigid structure reduces off-target effects by minimizing conformational flexibility .
    Experimental Design:
  • Perform competitive binding assays (e.g., FRET-based kinase assays) with wild-type vs. mutant kinases.
  • Compare IC50 values against analogs lacking the cyclopropyl group .

Stability Profiling: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability:
    • Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.
    • Analyze degradation products via HPLC; cyclopropane ring stability is pH-dependent .
  • Thermal Stability:
    • Store at 25°C, 40°C, and 60°C for 1 month. Monitor via TGA/DSC for decomposition thresholds .

Advanced SAR Studies: How can substituent modifications enhance potency against resistant targets?

Answer:

  • 5-Carboxylic Acid Group: Replace with bioisosteres (e.g., tetrazole or sulfonamide) to improve membrane permeability .
  • Methyl vs. Cyclopropyl: Compare logP and binding entropy via molecular dynamics simulations .
    Methodology:
  • Synthesize analogs with variations at positions 1, 5, and 7.
  • Test in cell-based assays (e.g., apoptosis or proliferation in cancer lines) .

Crystallization Optimization: What solvents and conditions yield high-quality crystals for X-ray studies?

Answer:

  • Solvent Screening: Use dioxane, DMSO, or ethanol/water mixtures (slow evaporation at 4°C) .
  • Additives: Introduce co-crystallization agents (e.g., Mg<sup>2+</sup> or PEG 4000) to stabilize the lattice .
    Validation:
  • Single-crystal X-ray diffraction (resolution ≤1.0 Å) to confirm stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.